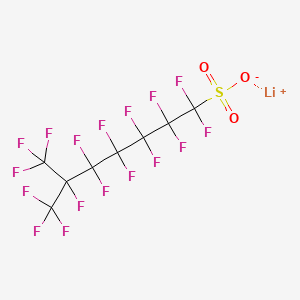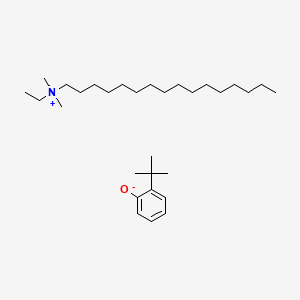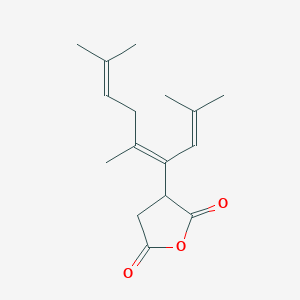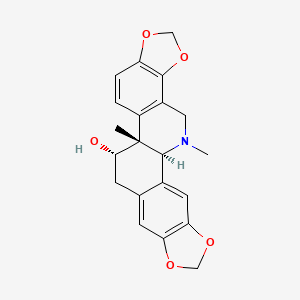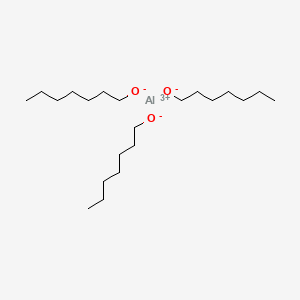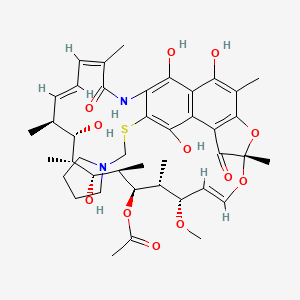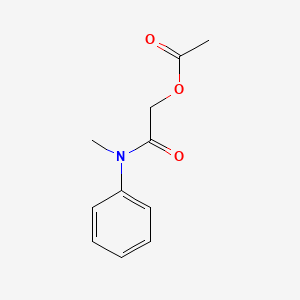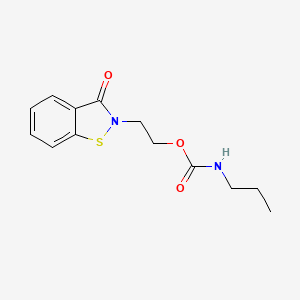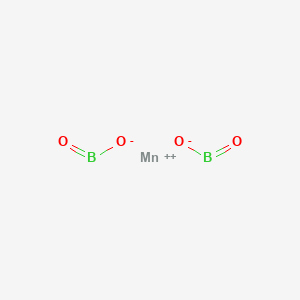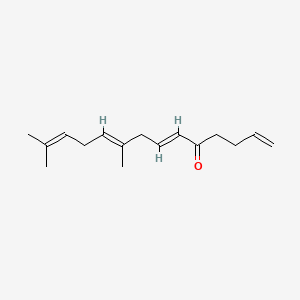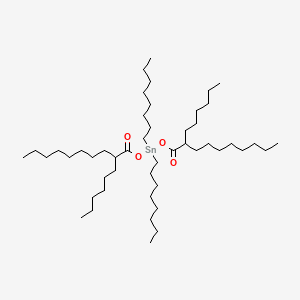
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane is a chemical compound with the molecular formula C48H96O4Sn and a molecular weight of 856. It is known for its unique structure, which includes a tin (Sn) atom bonded to two dioctyl groups and two (2-hexyl-1-oxodecyl)oxy groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane typically involves the reaction of dioctyltin oxide with 2-hexyl-1-oxodecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Análisis De Reacciones Químicas
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The dioctyl and (2-hexyl-1-oxodecyl)oxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents.
Aplicaciones Científicas De Investigación
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins and altering their function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of enzyme activity .
Comparación Con Compuestos Similares
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films. The uniqueness of this compound lies in its specific structure and the presence of (2-hexyl-1-oxodecyl)oxy groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
85702-88-1 |
|---|---|
Fórmula molecular |
C48H96O4Sn |
Peso molecular |
856.0 g/mol |
Nombre IUPAC |
[2-hexyldecanoyloxy(dioctyl)stannyl] 2-hexyldecanoate |
InChI |
InChI=1S/2C16H32O2.2C8H17.Sn/c2*1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;2*1-3-5-7-8-6-4-2;/h2*15H,3-14H2,1-2H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
KUJLHDKUJMUNHK-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


